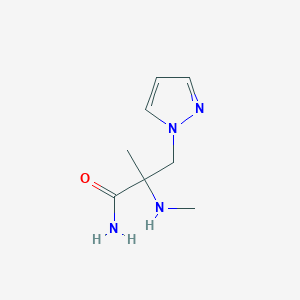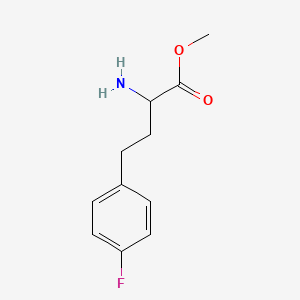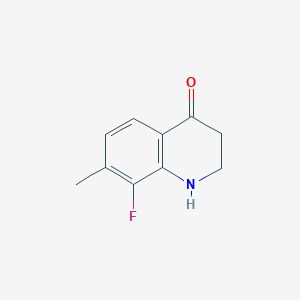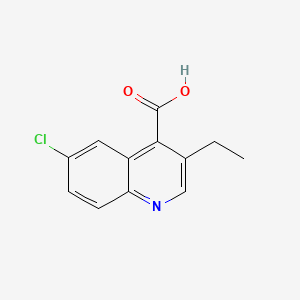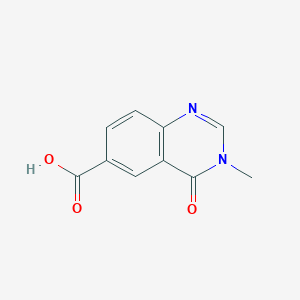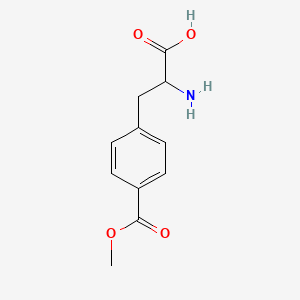
2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid is an organic compound with the molecular formula C12H15NO5. It is a derivative of phenylalanine, an essential amino acid, and features a methoxycarbonyl group attached to the phenyl ring. This compound is of interest in various fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-(methoxycarbonyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with glycine to form an intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bond, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Utilizing catalysts to improve the efficiency of the hydrogenation step.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the reaction rate and yield.
化学反応の分析
2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like acyl chlorides.
科学的研究の応用
2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid can be compared with other similar compounds, such as:
Phenylalanine: While both compounds share a similar backbone, the presence of the methoxycarbonyl group in this compound imparts different chemical properties.
Tyrosine: Another amino acid with a phenyl ring, tyrosine differs in its functional groups, leading to distinct biological roles and reactivity.
特性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
2-amino-3-(4-methoxycarbonylphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-7(3-5-8)6-9(12)10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14) |
InChIキー |
DAXJBLVXVPYTPH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


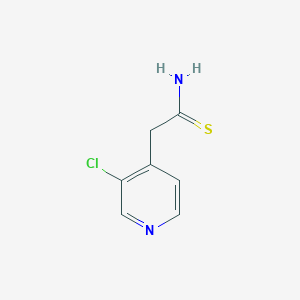
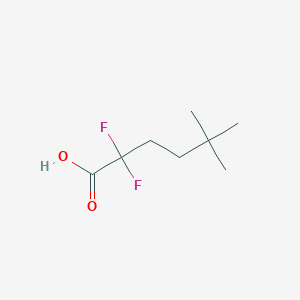

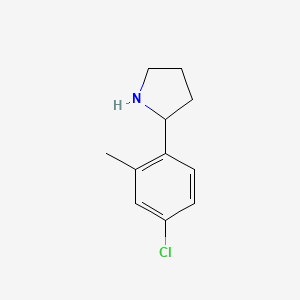
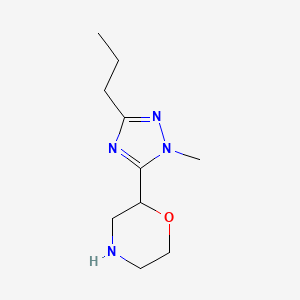
![3-Bromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B15310741.png)
![5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane](/img/structure/B15310749.png)
